

An In-depth Technical Guide to the HPLC-UV Analysis of Triflusulfuron-methyl

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Compound of Interest

Compound Name: *Triflusulfuron-methyl*

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This guide provides a comprehensive overview of the analytical methodology for the quantification of **Triflusulfuron-methyl** using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. **Triflusulfuron-methyl** is a selective post-emergence sulfonylurea herbicide used for controlling broadleaf weeds in sugar beet crops.^[1] Accurate and reliable analytical methods are crucial for residue analysis in environmental samples, quality control of formulated products, and research purposes.

Chemical Properties of Triflusulfuron-methyl

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method. **Triflusulfuron-methyl** is the methyl ester of triflusulfuron.^{[1][2]}

Property	Value	Reference
IUPAC Name	methyl 2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoate	[1]
CAS Number	126535-15-7	[1] [3]
Molecular Formula	C ₁₇ H ₁₉ F ₃ N ₆ O ₆ S	[1] [2] [3] [4]
Molecular Weight	492.43 g/mol	[3] [4]
Melting Point	160-163 °C	[2]
Solubility	pH-dependent in water. At 25°C: 3 mg/L (pH 5), 110 mg/L (pH 7), 11000 mg/L (pH 9).	[5]

Principle of HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The principle relies on the distribution of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). In Reversed-Phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase.

For **Triflusulfuron-methyl** analysis, the sample is injected into the HPLC system, and as the mobile phase carries it through the column, **Triflusulfuron-methyl** interacts with the stationary phase, separating it from other components in the sample matrix. A UV detector is then used to measure the absorbance of the eluting analyte at a specific wavelength, which is proportional to its concentration.

Experimental Methodology

The following sections detail a typical experimental protocol for the HPLC-UV analysis of **Triflusulfuron-methyl**.

- **Triflusulfuron-methyl** analytical standard (purity >98%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or ultrapure)
- Formic acid or Phosphoric acid (analytical grade)
- Ammonium carbonate (analytical grade)

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

Parameter	Condition	Reference
HPLC System	Agilent 1290 UPLC System or equivalent	[6]
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)	[7]
Mobile Phase	Isocratic: Acetonitrile/Water (e.g., 65:35 v/v) with 0.1% formic acid	[8]
Gradient: May be required for complex matrices		[6]
Flow Rate	1.0 mL/min	[8][9]
Injection Volume	20 μ L	[6][9]
Column Temperature	30 °C	[9]
UV Detection Wavelength	240 nm	[8][10]

- Stock Standard Solution (e.g., 1000 μ g/mL): Accurately weigh 10 mg of **Triflusulfuron-methyl** analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

- Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 $\mu\text{g/mL}$) by serial dilution of the stock solution with the mobile phase.

The sample preparation procedure is critical for removing interfering matrix components and concentrating the analyte. The following is a general protocol for soil samples.

- Extraction: Weigh 10 g of the soil sample into a centrifuge tube. Add 40 mL of an extraction solution (e.g., acetonitrile/0.1 M ammonium carbonate, 3:1 v/v) and shake vigorously.[11]
- Centrifugation: Centrifuge the mixture and decant the supernatant.
- Re-extraction: Repeat the extraction step with another 40 mL of the extraction solution and combine the supernatants.[11]
- Solvent Partitioning: Partition the combined extracts with methylene chloride to remove nonpolar interferences.[11]
- Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at approximately 35°C.[11]
- Reconstitution: Dissolve the residue in a known volume (e.g., 10 mL) of the mobile phase. [11]
- Filtration: Filter the reconstituted sample through a 0.2 μm syringe filter into an HPLC vial prior to injection.[6][11]

Method Validation

Method validation is essential to ensure that the analytical method is suitable for its intended purpose. Key validation parameters are summarized below.

System suitability tests are performed to verify that the chromatographic system is adequate for the analysis.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2
Theoretical Plates	> 2000
Relative Standard Deviation (RSD) for replicate injections	$< 2\%$

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

Parameter	Typical Result	Reference
Concentration Range	0.1 - 10 $\mu\text{g/mL}$	[12]
Correlation Coefficient (r^2)	> 0.999	[7]

Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results.

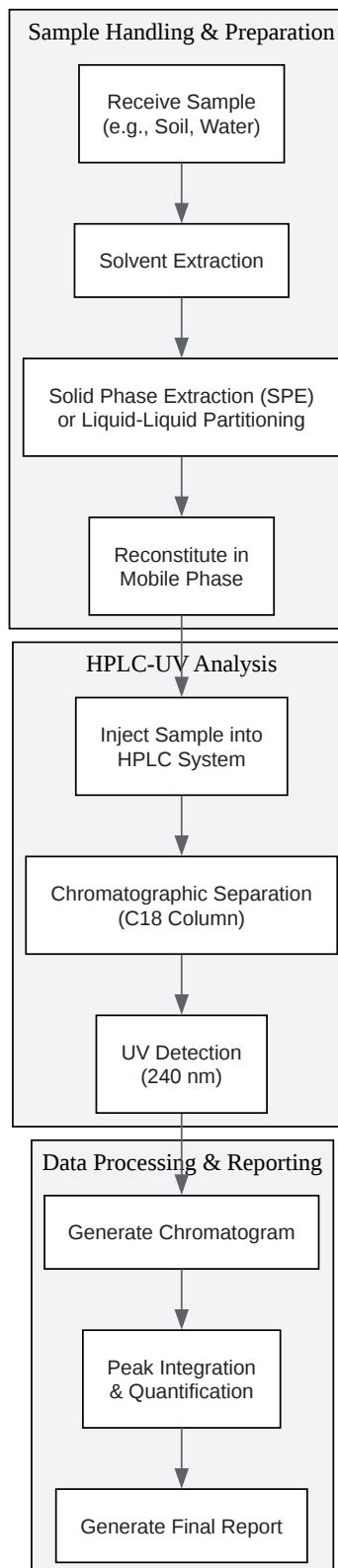
Parameter	Typical Result	Reference
Accuracy (% Recovery)	85 - 115%	[7] [12]
Precision (% RSD)	$\leq 10\%$	[7] [12]

The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Parameter	Typical Result (in soil)	Reference
LOD	0.004 mg/kg	[13]
LOQ	0.01 mg/kg	[13]

Workflow and Data Analysis

The following diagrams illustrate the overall experimental workflow.



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Caption: Overall workflow for HPLC-UV analysis of **Triflusulfuron-methyl**.



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